

# Discovery and history of Profadol as an analgesic

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An In-depth Technical Guide to the Discovery and History of Propofol as an Analgesic

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Propofol (2,6-diisopropylphenol) is a short-acting intravenous hypnotic agent widely utilized for the induction and maintenance of general anesthesia and sedation. While primarily known for its sedative and anesthetic properties, emerging evidence has highlighted its analgesic effects. This technical guide provides a comprehensive overview of the discovery, history, and development of propofol with a specific focus on its role as an analgesic. The document details its mechanism of action, pharmacokinetics, and key experimental findings, presenting quantitative data in structured tables and outlining detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile.

## Introduction

The quest for ideal anesthetic and analgesic agents has been a cornerstone of medical research. Propofol emerged from a dedicated research program in the 1970s and has since become an indispensable tool in modern anesthesia. Initially lauded for its favorable pharmacokinetic profile, leading to rapid induction and recovery, its analgesic properties have garnered increasing interest. This guide delves into the scientific journey of propofol, from its synthesis to its clinical application as an agent with pain-modulating effects.

## Discovery and History

The development of propofol can be traced back to the efforts of British biochemist John B. Glen at Imperial Chemical Industries (ICI) in the early 1970s. The research aimed to create a safer and more efficient intravenous anesthetic to overcome the limitations of existing agents, which often had prolonged recovery times and cardiovascular side effects.

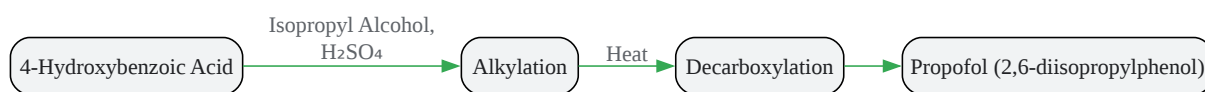
- 1973: Propofol, initially codenamed ICI 35868, was first synthesized. Its unique alkylphenol structure set it apart from other anesthetics.
- 1977: Following promising preclinical studies in animals that demonstrated its rapid onset and short duration of action, clinical trials commenced. The initial formulation used Cremophor EL as a solubilizing agent.
- Setback and Reformulation: The initial clinical trials were halted due to anaphylactoid reactions attributed to Cremophor EL.<sup>[1]</sup> This led to a reformulation effort, resulting in the development of a lipid emulsion (1% propofol, 10% soybean oil, and 1.2% purified egg phosphatide).
- 1986: The emulsified formulation, branded as Diprivan, was first launched in the United Kingdom.
- 1989: Propofol received FDA approval in the United States.<sup>[2]</sup>
- 2018: John B. Glen was awarded the Lasker-DeBakey Clinical Medical Research Award for his role in the discovery and development of propofol.<sup>[1]</sup>

## Chemical Synthesis

The synthesis of propofol has evolved to improve efficiency and purity. A common modern approach is a two-step process involving a double Friedel-Crafts alkylation followed by decarboxylation.

## Synthetic Pathway

A widely used synthetic route starts with 4-hydroxybenzoic acid, which is first alkylated with isopropyl alcohol in the presence of an acid catalyst. This is followed by a decarboxylation step to yield 2,6-diisopropylphenol (propofol).



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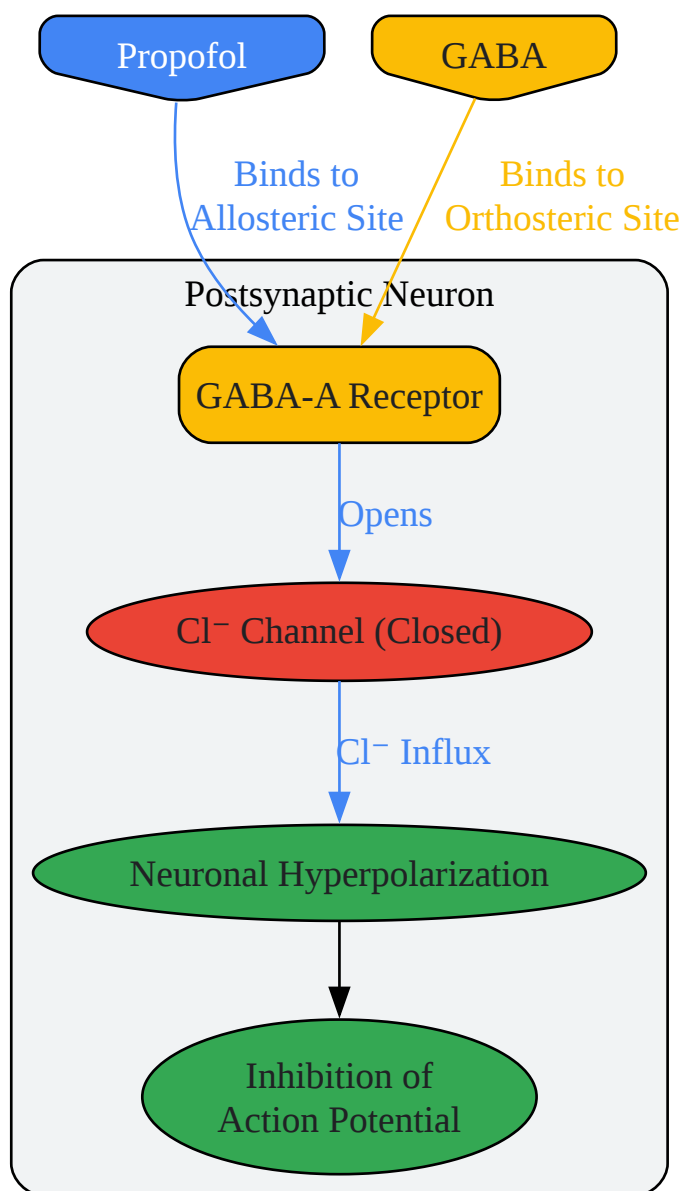
Caption: Synthetic pathway of Propofol.

## Mechanism of Action as an Analgesic

Propofol's primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3] This interaction leads to increased chloride ion conductance, hyperpolarization of the neuronal membrane, and subsequent inhibition of synaptic transmission.

## GABA-A Receptor Modulation

Propofol binds to a distinct site on the GABA-A receptor, allosterically modulating its function. This binding increases the affinity of GABA for its receptor and prolongs the opening of the chloride channel.



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Caption: Propofol's mechanism at the GABA-A receptor.

## Quantitative Data

### Analgesic Efficacy

The analgesic efficacy of propofol has been quantified in various clinical settings. The median effective dose (ED<sub>50</sub>) is a common measure of potency.

Parameter	Value	Species	Condition	Reference
ED50	1.729 mg/kg	Human	Painless Hysteroscopy (with 0.1 mg/kg nalbuphine)	<a href="#">[4]</a> <a href="#">[5]</a>
ED50	1.658 mg/kg	Human	Painless Hysteroscopy (with 0.2 mg/kg nalbuphine)	<a href="#">[4]</a> <a href="#">[5]</a>
ED50	1.15 mg/kg	Human	LMA insertion (with fentanyl and lidocaine)	<a href="#">[1]</a>
ED95	2.051 mg/kg	Human	Painless Hysteroscopy (with 0.1 mg/kg nalbuphine)	<a href="#">[5]</a>
ED95	2.020 mg/kg	Human	Painless Hysteroscopy (with 0.2 mg/kg nalbuphine)	<a href="#">[5]</a>

## Receptor Binding Affinity

Propofol's interaction with the GABA-A receptor has been characterized by various binding and functional assays.

Parameter	Value	Receptor/System	Assay	Reference
IC50	2.9 ± 0.4 μM	GABA-A β3 homomers	[ <sup>35</sup> S]-TBPS binding inhibition	[6]
EC50	1.7 ± 0.7 μM	α1β3 GABA-A heteromers	Potentiation of GABA-evoked currents	[6]
EC50	13 ± 2 μM	Wild type α1β3 receptors	Direct activation	[7]
Kd	20 μM	Charcoal binding (serum proxy)	Equilibrium dialysis	[8]

## Pharmacokinetic Parameters in Humans

Propofol exhibits a multi-compartmental pharmacokinetic profile characterized by rapid distribution and clearance.

Parameter	Value	Population	Reference
Clearance	1.44 L/min	70-kg adult	[9]
Volume of Distribution (Vd)			
Central Compartment (V1)	9.3 L	70-kg adult	[9]
Shallow Peripheral (V2)	44.2 L	70-kg adult	[9]
Deep Peripheral (V3)	266 L	70-kg adult	[9]
Half-life ( $t_{1/2}$ )			
Distribution ( $\alpha$ )	1-2 minutes	Adult	[10]
Elimination ( $\beta$ )	30-60 minutes	Adult	[3]
Terminal	5-12 hours	Adult	[10]
Protein Binding	97-99%	Human Plasma	[3]

## Experimental Protocols

### Rodent Model of Anesthesia and Analgesia

This protocol describes the induction and maintenance of anesthesia in rats to study the analgesic effects of propofol.

Objective: To achieve a stable plane of surgical anesthesia for experimental procedures.

Materials:

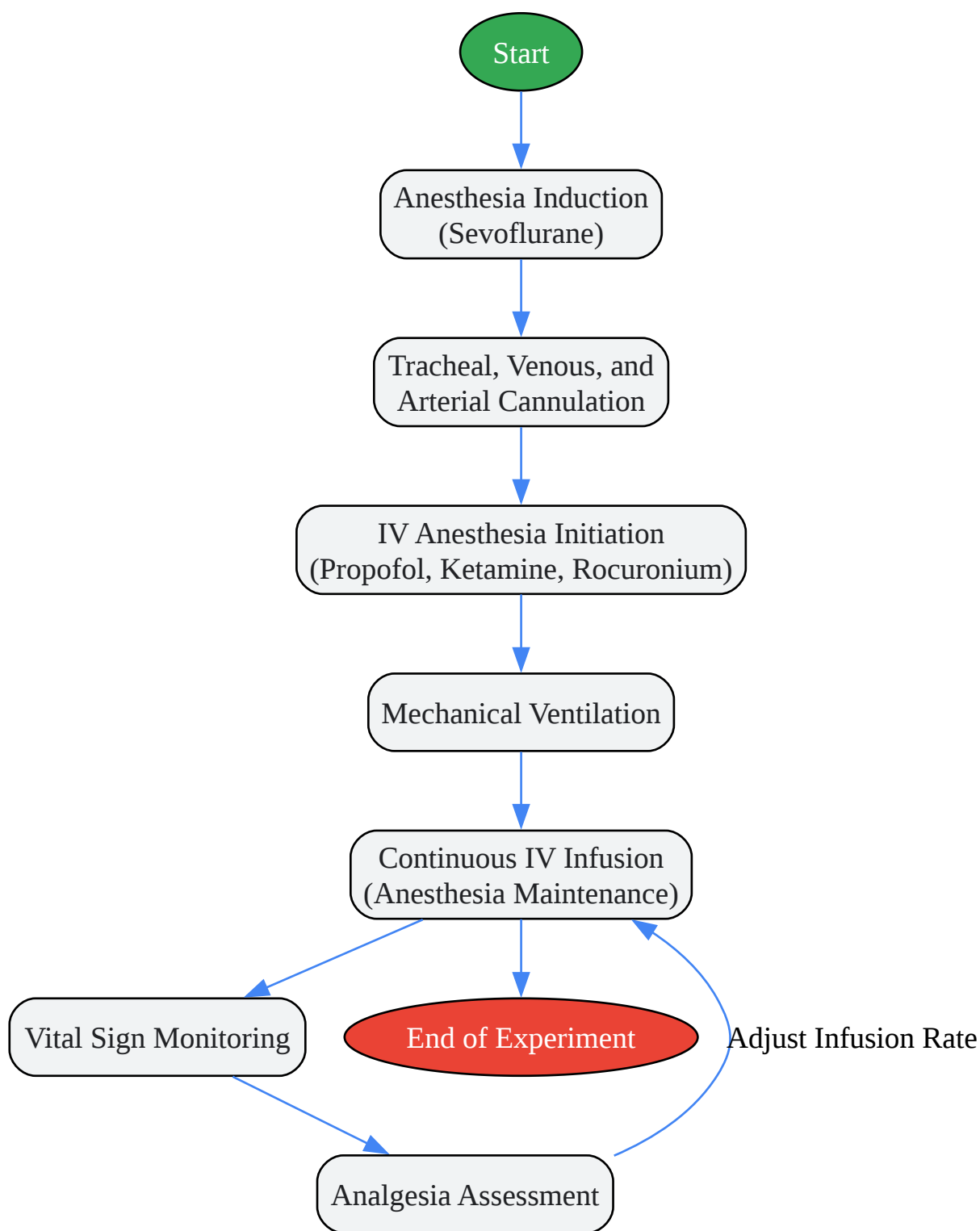
- Propofol (10 mg/mL emulsion)
- Ketamine (100 mg/mL)
- Rocuronium (10 mg/mL)

- Sevoflurane
- Male Sprague-Dawley rats (300-400g)
- Ventilator
- Intravenous and arterial catheters

Procedure:

- Induction: Induce anesthesia with sevoflurane in an induction chamber.
- Cannulation: Once anesthetized, place tracheal, venous, and arterial cannulas.
- Intravenous Anesthesia:
  - Administer an initial intravenous bolus of propofol and ketamine.
  - Induce neuromuscular blockade with rocuronium (10 mg/kg).
  - Immediately begin mechanical ventilation.
- Maintenance:
  - Maintain anesthesia with a continuous intravenous infusion of propofol (25 mg/kg/h) and ketamine (25 mg/kg/h).
  - Maintain neuromuscular blockade with a continuous infusion of rocuronium (12.5 mg/kg/h).
- Monitoring: Continuously monitor vital parameters (heart rate, blood pressure, respiratory rate).
- Analgesia Assessment: Assess analgesic depth using tail-pinch or paw-pinch tests before and during the procedure.





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Caption: Experimental workflow for rodent anesthesia.

## Clinical Trial Protocol for Postoperative Pain

This protocol outlines a randomized controlled trial to evaluate the analgesic efficacy of propofol in patients undergoing elective surgery.

**Objective:** To compare postoperative pain scores and analgesic consumption in patients receiving propofol-based versus standard inhalational anesthesia.

**Study Design:** Randomized, double-blind, active-controlled trial.

**Inclusion Criteria:**

- ASA physical status I-II patients.
- Scheduled for elective laparoscopic cholecystectomy.
- Age 18-65 years.

**Exclusion Criteria:**

- Known allergy to propofol or other study medications.
- History of chronic pain or regular analgesic use.
- Significant cardiovascular, respiratory, renal, or hepatic disease.

**Procedure:**

- **Randomization:** Patients are randomly assigned to either the Propofol group or the Sevoflurane group.
- **Anesthesia Induction:**
  - Propofol Group: Induction with propofol (2-2.5 mg/kg).
  - Sevoflurane Group: Induction with sevoflurane.
- **Anesthesia Maintenance:**

- Propofol Group: Maintained with a continuous infusion of propofol.
- Sevoflurane Group: Maintained with sevoflurane.
- Postoperative Care:
  - Pain is assessed using a Visual Analog Scale (VAS) at 2, 6, 12, and 24 hours post-surgery.
  - Patient-controlled analgesia (PCA) with morphine is provided for breakthrough pain.
  - Total morphine consumption over 24 hours is recorded.
- Outcome Measures:
  - Primary: VAS pain scores at 24 hours.
  - Secondary: Total morphine consumption, incidence of postoperative nausea and vomiting (PONV).

## Conclusion

Propofol's journey from a novel chemical entity to a globally utilized anesthetic and sedative is a testament to persistent scientific inquiry. While its primary role remains in inducing and maintaining anesthesia, its analgesic properties are a significant aspect of its clinical profile. The mechanisms underlying these effects, primarily through the potentiation of GABAergic inhibition, are well-established. The quantitative data on its efficacy, receptor binding, and pharmacokinetics provide a solid foundation for its rational use in clinical practice and for guiding future research. The detailed experimental protocols included in this guide serve as a resource for researchers aiming to further elucidate the analgesic potential of propofol and develop novel therapeutic strategies for pain management. As our understanding of the complex neurobiology of pain continues to grow, propofol will undoubtedly remain a key subject of investigation and a valuable tool in the armamentarium of anesthesiologists and pain management specialists.

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